molecular formula C15H11NO2 B3228996 3-Phenoxybenzoylacetonitrile CAS No. 127389-14-4

3-Phenoxybenzoylacetonitrile

Cat. No.: B3228996
CAS No.: 127389-14-4
M. Wt: 237.25 g/mol
InChI Key: ADQZMXYYSMYRFJ-UHFFFAOYSA-N
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Description

3-Phenoxybenzoylacetonitrile is a chemical compound with the molecular formula C14H11NO and an average mass of 209.248 Da . This compound serves as a valuable synthetic intermediate and building block in organic chemistry and medicinal research. Its structure, featuring both nitrile and benzoyl groups, makes it a versatile precursor for the synthesis of more complex molecules. Research indicates that related 3-phenoxy-containing compounds are crucial intermediates in the synthesis of pyrethroids, a major class of insecticides . For instance, (S)-3-Phenoxymandelonitrile, a structurally similar cyanohydrin, is a well-documented alcohol component used in the production of pyrethroids such as deltamethrin and esfenvalerate . The presence of the 3-phenoxy group and nitrile functionality in these compounds is known to enhance their insecticidal efficacy . As such, this compound is of significant interest for studies in agrochemical development and pest control. The synthesis of this compound and its derivatives has been documented in scientific literature, underscoring its relevance in chemical research . This product is intended for research and laboratory use only. It is not for diagnostic, therapeutic, or any other human use. Researchers should consult safety data sheets and handle the material according to established laboratory safety protocols.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-oxo-3-(3-phenoxyphenyl)propanenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11NO2/c16-10-9-15(17)12-5-4-8-14(11-12)18-13-6-2-1-3-7-13/h1-8,11H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADQZMXYYSMYRFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=CC(=C2)C(=O)CC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 3 Phenoxybenzoylacetonitrile

Chemo- and Regioselective Synthetic Routes to 3-Phenoxybenzoylacetonitrile

The selective synthesis of this compound requires precise control over reaction conditions and reagent choice to favor the formation of the desired product and minimize side reactions.

Aldol-Crotonic Condensation Pathways for this compound Synthesis

The Aldol-Crotonic condensation, specifically the Claisen-Schmidt variant, presents a viable pathway for the synthesis of α,β-unsaturated ketones, which can be precursors to or structurally related to β-ketonitriles. This reaction involves the condensation of an aldehyde or ketone with an aromatic carbonyl compound that lacks an α-hydrogen. In the context of this compound synthesis, this would typically involve the base-catalyzed reaction between 3-phenoxybenzaldehyde and acetonitrile (B52724). The initial aldol addition product, a β-hydroxy nitrile, can then undergo dehydration to yield the corresponding α,β-unsaturated nitrile.

While specific literature detailing the direct synthesis of this compound via this method is not abundant, the general principles of the Claisen-Schmidt condensation are well-established. The reaction is typically carried out in the presence of a base, such as sodium hydroxide (B78521) or potassium hydroxide, in a suitable solvent like ethanol. The reactivity of the methylene (B1212753) group in acetonitrile allows it to act as the nucleophile, attacking the carbonyl carbon of 3-phenoxybenzaldehyde.

A general representation of this pathway is as follows:

3-Phenoxybenzaldehyde + Acetonitrile --(Base)--> 3-Hydroxy-3-(3-phenoxyphenyl)propanenitrile --> 3-(3-Phenoxyphenyl)acrylonitrile

Further transformation of the resulting α,β-unsaturated nitrile would be necessary to obtain the target this compound.

Acylation of Acetonitrile Approaches to this compound

The direct acylation of acetonitrile is a more direct approach to β-ketonitriles like this compound. This method generally involves the reaction of an acylating agent, such as an ester or an acid chloride, with the carbanion of acetonitrile. The use of a strong base is necessary to deprotonate acetonitrile, making it a potent nucleophile.

One potential route involves the condensation of a 3-phenoxybenzoic acid ester (e.g., methyl or ethyl 3-phenoxybenzoate) with acetonitrile in the presence of a strong base like sodium ethoxide or sodium hydride. The reaction proceeds through a Claisen-like condensation mechanism.

A more reactive acylating agent is 3-phenoxybenzoyl chloride. Its reaction with the acetonitrile anion would provide a direct route to this compound. The synthesis of 3-phenoxybenzoyl chloride from 3-phenoxybenzoic acid using thionyl chloride is a known procedure.

Reactant 1Reactant 2BaseProduct
Methyl 3-phenoxybenzoateAcetonitrileSodium ethoxideThis compound
3-Phenoxybenzoyl chlorideAcetonitrileStrong non-nucleophilic baseThis compound

This table represents plausible reaction pathways based on general organic synthesis principles.

Multi-component Reactions Leading to this compound Derivatives

Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a product that contains the essential parts of all starting materials, offer an efficient approach to complex molecules. While a specific MCR for the direct synthesis of this compound is not prominently documented, various MCRs are known to produce β-ketonitriles or highly functionalized nitriles.

For instance, a three-component reaction involving an aldehyde, a source of cyanide (like trimethylsilyl cyanide), and another component could potentially be adapted. The Strecker reaction, a three-component reaction between an aldehyde, ammonia, and hydrogen cyanide to form α-amino acids, showcases the principle of incorporating a cyanide group in a multi-component fashion tcichemicals.com. Other named MCRs like the Hantzsch, Biginelli, and Passerini reactions are powerful tools for generating molecular diversity, though their direct application to this specific target may require significant modification tcichemicals.com.

Strategic Exploitation of Precursors and Starting Materials in this compound Synthesis

The synthesis of this compound relies on the availability and strategic use of key precursors. The two most important starting materials are 3-phenoxybenzoic acid and 3-phenoxybenzaldehyde.

3-Phenoxybenzoic acid can be synthesized and subsequently converted to more reactive derivatives for the acylation of acetonitrile. For example, it can be transformed into 3-phenoxybenzoyl chloride using reagents like thionyl chloride or oxalyl chloride. This acid chloride is a highly effective acylating agent. Alternatively, esterification of 3-phenoxybenzoic acid provides the corresponding esters, which can be used in Claisen-type condensations with acetonitrile.

3-Phenoxybenzaldehyde is a key starting material for the Aldol-Crotonic condensation pathway. It can also be a precursor for the synthesis of 3-phenoxymandelonitrile and its derivatives, which are structurally related to the target compound researchgate.net. The synthesis of 3-phenoxybenzaldehyde itself can be achieved through various methods, including the oxidation of 3-phenoxytoluene or 3-phenoxybenzyl alcohol researchgate.net.

The choice of precursor and the synthetic route will depend on factors such as the availability of starting materials, desired yield, and scalability of the reaction.

Catalytic Approaches in the Synthesis of this compound

Catalysis plays a crucial role in modern organic synthesis by enhancing reaction rates, improving selectivity, and enabling reactions under milder conditions.

Homogeneous Catalysis in this compound Synthesis

Homogeneous catalysis, where the catalyst is in the same phase as the reactants, offers high selectivity and activity due to the well-defined nature of the catalytic species. While specific examples of homogeneous catalysis for the direct synthesis of this compound are not extensively reported, the principles can be applied to the key bond-forming reactions.

For instance, in the acylation of acetonitrile, transition metal catalysts could potentially be employed to facilitate the reaction under milder conditions than those requiring stoichiometric amounts of strong bases. Similarly, in Aldol-type reactions, organocatalysts or metal complexes could be used to control the chemo- and regioselectivity of the condensation. The development of novel homogeneous catalytic systems for the synthesis of β-ketonitriles remains an active area of research.

Heterogeneous Catalysis in this compound Synthesis

Heterogeneous catalysis offers significant advantages in chemical manufacturing, including ease of catalyst separation and recycling. In principle, the synthesis of this compound could be envisioned via a cyanation reaction of a suitable precursor, such as 3-phenoxybenzoyl chloride, using a solid-supported catalyst.

Potential Heterogeneous Catalytic Approaches:

While no specific examples for this compound exist, related cyanation reactions often employ transition metals supported on various materials.

Palladium-Based Catalysts: Palladium supported on carbon (Pd/C), alumina (Pd/Al₂O₃), or other materials is widely used for cross-coupling reactions. A plausible, though undocumented, approach could involve the palladium-catalyzed cyanation of 3-phenoxybenzoyl chloride with a cyanide source like potassium cyanide.

Copper-Based Catalysts: Copper catalysts, often used in cyanation reactions (e.g., Rosenmund-von Braun reaction), could also be adapted to a heterogeneous system. Immobilized copper complexes or copper nanoparticles on a solid support might facilitate the reaction.

Other Metal Catalysts: Other transition metals known to catalyze C-CN bond formation could also be explored in a heterogeneous setup.

Table 1: Potential Heterogeneous Catalysts for Cyanation Reactions

Catalyst Support Potential Active Metal Potential Cyanide Source
Activated Carbon Palladium (Pd) KCN, NaCN
Alumina (Al₂O₃) Copper (Cu) Zn(CN)₂
Silica (SiO₂) Nickel (Ni) K₄[Fe(CN)₆]

It is crucial to reiterate that the application of these systems to the synthesis of this compound is speculative and would require significant experimental investigation to determine feasibility and optimize conditions.

Biocatalytic Strategies for this compound Production

Biocatalysis utilizes enzymes to perform chemical transformations, often with high selectivity and under mild conditions. The enzymatic synthesis of nitriles is an area of growing interest, primarily to avoid the use of highly toxic cyanides.

Potential Biocatalytic Routes:

While there is no specific mention of the biocatalytic production of this compound in the current literature, general enzymatic strategies for nitrile synthesis could be considered.

Nitrile Hydratase/Amidase Pathway: This pathway typically involves the hydration of a nitrile to an amide and subsequent hydrolysis to a carboxylic acid. A reverse application of this enzymatic system is not a common synthetic route.

Aldoxime Dehydratases: A more promising approach involves the use of aldoxime dehydratases, which convert aldoximes into nitriles. This would necessitate the synthesis of the corresponding 3-phenoxybenzoyl aldoxime precursor. This method offers a cyanide-free route to nitrile synthesis.

Hydroxynitrile Lyases (HNLs): These enzymes catalyze the addition of hydrogen cyanide to aldehydes or ketones. While this is a common route for cyanohydrin synthesis, its direct application to produce a benzoylacetonitrile (B15868) derivative is not straightforward.

The development of a biocatalytic process for this compound would require significant research, including enzyme screening, protein engineering to achieve desired substrate specificity and activity, and process optimization.

Optimization of Reaction Conditions and Yield for this compound Synthesis

The optimization of reaction conditions is critical for maximizing yield and purity while ensuring a safe and efficient process. In the absence of specific data for this compound, general principles of reaction optimization for similar chemical transformations, such as the synthesis of other benzoyl cyanide derivatives, can be considered. A common synthetic route would likely involve the reaction of 3-phenoxybenzoyl chloride with a cyanide source, potentially under phase-transfer catalysis conditions.

Solvent Effects on this compound Synthesis

The choice of solvent can significantly impact reaction rates, yields, and selectivity. The solvent's polarity, ability to dissolve reactants, and potential participation in the reaction are key factors.

For a reaction between an ionic cyanide salt and an organic substrate like 3-phenoxybenzoyl chloride, a solvent system that can facilitate the interaction between the two phases is often necessary.

Table 2: Potential Solvents and Their Properties for Cyanation Reactions

Solvent Dielectric Constant (Polarity) Boiling Point (°C) Potential Role
Acetonitrile 37.5 81.6 Aprotic polar, can dissolve some cyanide salts
Dichloromethane 9.1 39.6 Aprotic, common for organic reactions
Toluene 2.4 110.6 Aprotic non-polar, often used with phase-transfer catalysts
Dimethylformamide (DMF) 36.7 153 Aprotic polar, good for dissolving salts

In biphasic systems, a phase-transfer catalyst is often employed to transport the cyanide anion from the aqueous phase to the organic phase where the reaction occurs.

Temperature and Pressure Influences on this compound Formation

Pressure is typically less of a critical factor for liquid-phase reactions unless gaseous reactants or products are involved. For the likely synthesis routes of this compound, the reaction would likely be conducted at atmospheric pressure.

Additive and Reagent Impact on this compound Yields

Additives and the choice of reagents can have a profound effect on the outcome of the synthesis.

Cyanide Source: The choice of cyanide salt (e.g., NaCN, KCN, Zn(CN)₂, K₄[Fe(CN)₆]) can influence reactivity and safety. Less toxic and less soluble cyanide sources are often preferred in modern synthesis.

Phase-Transfer Catalysts (PTCs): In a biphasic system, the structure and concentration of the PTC (e.g., quaternary ammonium (B1175870) or phosphonium salts) are crucial. The efficiency of the PTC depends on its ability to extract the cyanide anion into the organic phase.

Bases: If the reaction generates an acidic byproduct (e.g., HCl from a reaction with a chloride), a base may be added to neutralize it and drive the reaction to completion.

Mechanistic Investigations of this compound Synthesis

A mechanistic understanding of the synthesis of this compound would be essential for process optimization and control. Without specific studies on this compound, a plausible mechanism can be proposed based on a phase-transfer catalyzed cyanation of 3-phenoxybenzoyl chloride.

Proposed Mechanism under Phase-Transfer Catalysis:

Anion Exchange: The phase-transfer catalyst cation (Q⁺) in the organic phase exchanges its counter-ion (X⁻) for a cyanide anion (CN⁻) at the aqueous-organic interface. [Q⁺X⁻]org + [CN⁻]aq ⇌ [Q⁺CN⁻]org + [X⁻]aq

Nucleophilic Attack: The [Q⁺CN⁻] ion pair, being soluble in the organic phase, transports the "naked" and highly reactive cyanide anion into the organic phase. The cyanide anion then acts as a nucleophile, attacking the electrophilic carbonyl carbon of 3-phenoxybenzoyl chloride. [3-PhO-C₆H₄COCl]org + [Q⁺CN⁻]org → [3-PhO-C₆H₄COCN]org + [Q⁺Cl⁻]org

Catalyst Regeneration: The catalyst cation with the new counter-ion (Cl⁻) migrates back to the interface to repeat the cycle.

Kinetic studies, including determining the reaction order with respect to each reactant and the catalyst, would be necessary to validate this proposed mechanism and to develop a rate law for the reaction.

Elucidation of Reaction Pathways and Transition States

No specific studies elucidating the reaction pathways and transition states for the synthesis of this compound were found. General mechanisms for related reactions, such as the Claisen condensation, involve the formation of an enolate intermediate followed by nucleophilic attack on an ester. wikipedia.orglibretexts.orgbyjus.com However, computational studies to determine the specific transition state structures and energy profiles for the synthesis of this compound are not available.

Kinetic Studies of this compound Formation

There is no published research detailing the kinetic studies of the formation of this compound. Determining the rate law, rate-determining step, and activation energy would require experimental data from kinetic monitoring of the reaction, which has not been reported. khanacademy.org

Stereochemical Aspects in this compound Synthesis

Information regarding the stereochemical aspects of this compound synthesis is absent from the available literature. There are no reports on asymmetric synthesis, chiral resolution, or the study of diastereoselectivity in reactions involving this compound. tcichemicals.comnih.govresearchgate.net

Elucidating the Chemical Reactivity and Transformations of 3 Phenoxybenzoylacetonitrile

Reactivity at the Activated Methylene (B1212753) (CH₂) Position of 3-Phenoxybenzoylacetonitrile

The methylene group in this compound is positioned between two electron-withdrawing groups: the phenoxybenzoyl group and the nitrile group. This strategic placement renders the methylene protons acidic and the carbon atom nucleophilic, making it a prime site for a variety of chemical transformations.

Knoevenagel Condensations Involving this compound

The Knoevenagel condensation is a cornerstone of carbon-carbon bond formation, involving the reaction of an active methylene compound with an aldehyde or ketone. In the context of this compound, the activated methylene group readily participates in this reaction, leading to the formation of α,β-unsaturated products. These reactions are typically catalyzed by a weak base.

While specific studies detailing the Knoevenagel condensation of this compound are not extensively documented in readily available literature, the general reactivity of related β-ketonitriles suggests its high propensity to react with a wide range of aromatic and aliphatic aldehydes. The resulting products, bearing a phenoxybenzoyl and a cyano group attached to a double bond, are valuable intermediates for the synthesis of more complex molecules and heterocyclic systems.

Alkylation and Acylation Reactions of the Activated Methylene

The nucleophilic character of the carbanion generated from the deprotonation of the activated methylene group makes it susceptible to attack by electrophiles such as alkyl and acyl halides.

Alkylation: The introduction of alkyl groups at the activated methylene position can be achieved by treating this compound with an alkyl halide in the presence of a suitable base. The choice of base and reaction conditions is crucial to control the extent of alkylation and prevent side reactions. While specific examples for this compound are not prevalent in the searched literature, the general principle of alkylating active methylene compounds is a well-established synthetic strategy.

Acylation: Similarly, acylation of the activated methylene group can be accomplished using acylating agents like acid chlorides or anhydrides. This reaction introduces an additional carbonyl group, further expanding the synthetic utility of the molecule. The resulting β-dicarbonyl compounds are versatile precursors for the synthesis of various heterocyclic systems.

Michael Additions with this compound as Nucleophile

The carbanion derived from this compound serves as an effective nucleophile in Michael addition reactions, attacking α,β-unsaturated carbonyl compounds and other Michael acceptors. This 1,4-conjugate addition is a powerful tool for the formation of new carbon-carbon bonds and the construction of complex molecular frameworks.

A notable study demonstrated the regioselective Michael addition of 3-oxo-3-phenylpropanenitrile, a closely related analogue, to linear conjugated enynones in the presence of a base like sodium methoxide. researchgate.netmdpi.comnih.govnih.gov This reaction proceeds smoothly at room temperature to afford polyfunctional δ-diketones in good yields. researchgate.netmdpi.comnih.govnih.gov The reaction involves the initial formation of a carbanion from 3-oxo-3-phenylpropanenitrile, which then attacks the β-carbon of the enynone.

Michael Acceptor (Enynone)BaseSolventReaction Time (h)Product (δ-Diketone)Yield (%)
1,5-Diarylpent-2-en-4-yn-1-oneMeONaMeOH4-26Polyfunctional δ-diketone53-98

This table summarizes the general conditions and outcomes of the Michael addition of a 3-oxo-3-phenylpropanenitrile analogue to enynones as reported in the literature. researchgate.netmdpi.comnih.govnih.gov

Cyclization Reactions Initiated by Methylene Activation

The reactive nature of the activated methylene group in this compound makes it a valuable precursor for the synthesis of a variety of heterocyclic compounds. The initial reaction at the methylene position can be followed by an intramolecular cyclization to form stable ring systems.

The δ-diketones synthesized via the Michael addition of 3-oxo-3-phenylpropanenitrile to enynones have been shown to be valuable precursors for heterocycle synthesis. For instance, the reaction of these δ-diketones with hydrazine (B178648) leads to the formation of substituted 5,6-dihydro-4H-1,2-diazepines in good yields. researchgate.netmdpi.comnih.govnih.gov

Furthermore, the closely related benzoylacetonitrile (B15868) is a well-known building block for the synthesis of pyridine (B92270) derivatives. Through multicomponent reactions, often involving an enaminone or enaminonitrile intermediate derived from the activated methylene group, a variety of substituted pyridines can be accessed. These reactions highlight the potential of this compound to serve as a key starting material in the construction of diverse heterocyclic scaffolds.

Reactivity at the Nitrile Group of this compound

The nitrile group (C≡N) in this compound is another key reactive site, characterized by its electrophilic carbon atom. This functionality can undergo a range of nucleophilic addition reactions, leading to the formation of various nitrogen-containing compounds.

Nucleophilic Additions to the Nitrile Functionality

The triple bond of the nitrile group is susceptible to attack by a wide array of nucleophiles. These reactions often require activation of the nitrile group, for example, by protonation in acidic media, to enhance the electrophilicity of the carbon atom.

Common nucleophiles that can add to the nitrile group include:

Grignard Reagents: The addition of Grignard reagents (R-MgX) to the nitrile group, followed by hydrolysis, is a classic method for the synthesis of ketones. The reaction proceeds via the formation of an imine intermediate which is then hydrolyzed to the corresponding ketone.

Organolithium Reagents: Similar to Grignard reagents, organolithium compounds can also add to the nitrile functionality to yield ketones after a hydrolytic workup.

Hydride Reagents: Reducing agents such as lithium aluminum hydride (LiAlH₄) can reduce the nitrile group to a primary amine. This transformation involves the successive addition of two hydride ions to the carbon-nitrogen triple bond.

Water (Hydrolysis): Under acidic or basic conditions, the nitrile group can be hydrolyzed to a carboxylic acid or an amide. The reaction proceeds through the initial formation of an amide, which can then be further hydrolyzed to the carboxylic acid under more vigorous conditions.

While the general reactivity of nitriles in these transformations is well-established, specific studies detailing these nucleophilic additions to the nitrile group of this compound are not extensively covered in the readily available scientific literature. However, based on the fundamental principles of organic chemistry, it is expected that this compound would undergo these reactions to afford the corresponding ketones, amines, amides, or carboxylic acids, depending on the nucleophile and reaction conditions employed.

Hydrolysis and Amidation of the Nitrile Group

The nitrile group (-C≡N) in this compound is susceptible to hydrolysis under both acidic and basic conditions. The reaction typically proceeds in two stages, with the initial formation of an amide intermediate, which can then be further hydrolyzed to a carboxylic acid.

Under acidic conditions, the nitrogen atom of the nitrile is protonated, which enhances the electrophilicity of the nitrile carbon. A subsequent nucleophilic attack by water leads to the formation of an imidic acid, which tautomerizes to the more stable amide, 3-oxo-3-(3-phenoxyphenyl)propanamide. Prolonged heating in the presence of acid and water will then hydrolyze this amide to yield 3-oxo-3-(3-phenoxyphenyl)propanoic acid and an ammonium (B1175870) salt.

In a basic medium, the strongly nucleophilic hydroxide (B78521) ion directly attacks the nitrile carbon. The resulting imidic acid intermediate is formed after protonation by water. This intermediate then tautomerizes to the amide. Continued hydrolysis of the amide under basic conditions results in the formation of a carboxylate salt, which upon acidic workup, yields the corresponding carboxylic acid. The controlled partial hydrolysis of the nitrile, stopping at the amide stage, is also a synthetically useful transformation.

Reduction Reactions of the Nitrile Group

The nitrile group can be completely reduced to a primary amine. This transformation is commonly achieved using strong reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation.

The reaction with LiAlH₄ in an anhydrous ether solvent, followed by an aqueous workup, effectively converts the carbon-nitrogen triple bond into a carbon-nitrogen single bond, yielding 3-amino-1-(3-phenoxyphenyl)propan-1-one. The mechanism involves the nucleophilic addition of hydride ions (H⁻) from the aluminohydride complex to the electrophilic nitrile carbon.

Alternatively, catalytic hydrogenation offers another route for reduction. This method involves reacting this compound with hydrogen gas (H₂) under pressure in the presence of a metal catalyst, such as palladium (Pd), platinum (Pt), or Raney nickel. This process also selectively reduces the nitrile to a primary amine without affecting the ketone or aromatic rings under controlled conditions.

Reactivity at the Carbonyl (C=O) Group of this compound

The ketone carbonyl group is a primary site for nucleophilic attack and can undergo various reduction, oxidation, and condensation reactions.

Nucleophilic Attack on the Ketone Carbonyl

The carbonyl carbon in this compound is electrophilic due to the polarization of the C=O bond, making it a target for various nucleophiles. A classic example is the Grignard reaction, where an organomagnesium halide (R-MgX) adds to the ketone. This reaction results in the formation of a tertiary alcohol after an acidic workup. For instance, reacting this compound with methylmagnesium bromide would yield 2-cyano-1-(3-phenoxyphenyl)-1-phenylpropan-1-ol. The addition is generally irreversible due to the strong basicity of the Grignard reagent.

Reduction and Oxidation Reactions Involving the Carbonyl

The ketone moiety can be selectively reduced to a secondary alcohol. Common laboratory reagents for this purpose include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). These reagents deliver a hydride ion to the carbonyl carbon, and subsequent protonation yields 1-(3-phenoxyphenyl)-3-hydroxypropanenitrile. NaBH₄ is a milder reagent and is often preferred for its selectivity, as it will not typically reduce the nitrile group.

Complete deoxygenation of the carbonyl group to a methylene (-CH₂-) group can be accomplished under more forceful conditions, such as the Wolff-Kishner (using hydrazine and a strong base at high temperatures) or Clemmensen (using zinc amalgam and concentrated hydrochloric acid) reductions.

Conversely, ketones are generally resistant to oxidation without cleaving adjacent carbon-carbon bonds. However, the Baeyer-Villiger oxidation, which utilizes a peroxy acid like meta-chloroperoxybenzoic acid (mCPBA), can convert the ketone into an ester. In this reaction, an oxygen atom is inserted between the carbonyl carbon and one of the adjacent carbons.

Condensation Reactions with the Ketone Moiety

The methylene group (-CH₂-) situated between the carbonyl and nitrile groups in this compound is particularly acidic and can be readily deprotonated by a base to form a stabilized enolate. This nucleophilic enolate is central to various condensation reactions.

In reactions like the Knoevenagel condensation, this enolate can attack other electrophilic carbonyl compounds. For example, reacting this compound with an aldehyde (R-CHO) in the presence of a basic catalyst leads to an α,β-unsaturated product.

Furthermore, β-keto nitriles are valuable substrates in multicomponent reactions for synthesizing complex heterocyclic systems. A notable example is the Gewald aminothiophene synthesis. In this reaction, this compound can condense with an α-cyanoester and elemental sulfur in the presence of a base to form a highly substituted 2-aminothiophene.

The following table illustrates the utility of the related compound, 3-oxo-3-phenylpropanenitrile, in Michael addition reactions, which proceed via the nucleophilic enolate and are often the first step in complex condensation sequences. The reactivity is directly analogous to that expected for this compound.

EntryReactant (Enynone)Product Yield (%)
11,5-diphenylpent-2-en-4-yn-1-one90
25-phenyl-1-(p-tolyl)pent-2-en-4-yn-1-one94
31-(4-methoxyphenyl)-5-phenylpent-2-en-4-yn-1-one98
41-(4-fluorophenyl)-5-phenylpent-2-en-4-yn-1-one95
55-(4-chlorophenyl)-1-phenylpent-2-en-4-yn-1-one82

Data adapted from a study on the analogous compound 3-oxo-3-phenylpropanenitrile. mdpi.com

Reactivity of the Phenoxy and Benzoyl Aromatic Rings of this compound

The two aromatic rings in this compound exhibit different reactivities toward electrophilic aromatic substitution (EAS) due to the electronic effects of their respective substituents.

The benzoyl ring is directly attached to the electron-withdrawing acyl group (-COCH₂CN). This group deactivates the ring towards electrophilic attack by pulling electron density away from the aromatic system through both inductive and resonance effects. As a result, any electrophilic substitution on this ring, such as nitration or halogenation, will be significantly slower than on benzene (B151609) and will be directed primarily to the meta position.

In contrast, the phenoxy ring is activated by the ether oxygen atom (-O-). The oxygen atom is an ortho-, para-director because it can donate its lone pair of electrons into the aromatic ring via resonance, stabilizing the arenium ion intermediates formed during ortho and para attack. While the oxygen is inductively electron-withdrawing, its resonance-donating effect is dominant in directing the substitution. Therefore, electrophilic substitution reactions will preferentially occur at the positions ortho and para to the ether linkage on the phenoxy ring.

Electrophilic Aromatic Substitution on the Phenoxy Ring

The phenoxy ring of this compound possesses an ether linkage (-O-), which significantly influences its reactivity in electrophilic aromatic substitution (SEAr) reactions. The oxygen atom acts as a powerful activating group due to its ability to donate a lone pair of electrons into the aromatic system through resonance. This donation of electron density increases the nucleophilicity of the phenoxy ring, making it more susceptible to attack by electrophiles than benzene itself. lkouniv.ac.inwikipedia.org

The resonance effect of the ether oxygen preferentially increases the electron density at the ortho and para positions relative to the meta position. Consequently, the ether group is a strong ortho, para-director, guiding incoming electrophiles to substitute at the carbons C-2', C-4', and C-6'. lkouniv.ac.in While all three positions are activated, steric hindrance from the rest of the molecule may influence the relative yields of the ortho and para products.

Typical electrophilic aromatic substitution reactions on this ring would proceed readily, often under milder conditions than those required for deactivated rings. For example, halogenation (with Br₂ or Cl₂) would likely not require a strong Lewis acid catalyst, and nitration (with HNO₃/H₂SO₄) would proceed efficiently to yield a mixture of ortho- and para-substituted products. uomustansiriyah.edu.iqmakingmolecules.com

Electrophilic Aromatic Substitution on the Benzoyl Ring

In stark contrast to the activated phenoxy ring, the benzoyl ring is significantly deactivated towards electrophilic aromatic substitution. This deactivation arises from the presence of the electron-withdrawing carbonyl group (C=O) of the ketone and the adjacent cyanomethyl group (-CH₂CN). The carbonyl group withdraws electron density from the ring through both induction and resonance, making the ring electron-poor and therefore less nucleophilic. lkouniv.ac.in

This strong deactivating effect means that electrophilic substitution on the benzoyl ring is substantially slower and requires more forcing conditions (e.g., stronger Lewis acids, higher temperatures) than for benzene. wikipedia.org The withdrawal of electron density is most pronounced at the ortho and para positions, leaving the meta position as the least deactivated site for electrophilic attack. Therefore, the acyl group acts as a meta-director. makingmolecules.com Reactions such as nitration or sulfonation on this ring would be expected to yield predominantly the 1,3,5-substituted product.

Table 1: Influence of Substituents on Electrophilic Aromatic Substitution in this compound
RingKey SubstituentEffect on ReactivityDirecting InfluencePredicted Major Substitution Positions
Phenoxy RingPhenoxy Ether (-OAr)ActivatingOrtho, Para2', 4', 6'
Benzoyl RingAcyl Group (-COR)DeactivatingMeta5

Metalation and Cross-Coupling Reactions on Aromatic Systems

Metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. scienceopen.com For a molecule like this compound, these reactions would typically require prior functionalization, such as halogenation of one of the aromatic rings. For instance, a bromo- or iodo-substituted derivative of this compound could serve as a substrate for a variety of palladium-catalyzed cross-coupling reactions. miamioh.edu

Common cross-coupling reactions applicable to halogenated derivatives include:

Suzuki Coupling: Reaction with an organoboron compound (e.g., a boronic acid) to form a new C-C bond, useful for creating biaryl structures.

Sonogashira Coupling: Reaction with a terminal alkyne to introduce an alkynyl substituent. researchgate.net

Heck Coupling: Reaction with an alkene to form a new C-C bond, introducing a vinyl group. scienceopen.com

Buchwald-Hartwig Amination: Reaction with an amine to form a C-N bond, introducing an amino group.

Another relevant strategy is directed ortho-metalation (DoM). In this approach, a functional group on the ring directs the deprotonation of an adjacent ortho position by a strong base (like an organolithium reagent), creating a metalated intermediate. This intermediate can then react with various electrophiles. miamioh.edu The carbonyl group on the benzoyl ring or the ether oxygen on the phenoxy ring could potentially serve as directing groups, enabling regioselective functionalization at their respective ortho positions.

Table 2: Potential Cross-Coupling Reactions for Halogenated this compound (Ar-X)
Reaction NameCoupling PartnerCatalyst System (Typical)Bond Formed
SuzukiR-B(OH)₂Pd(PPh₃)₄, BaseAr-R
HeckAlkenePd(OAc)₂, PPh₃, BaseAr-C=C
SonogashiraAlkynePdCl₂(PPh₃)₂, CuI, BaseAr-C≡C
Buchwald-HartwigR₂NHPd₂(dba)₃, Ligand, BaseAr-NR₂

Rearrangements and Fragmentation Pathways of this compound

Thermally Induced Transformations

The this compound molecule is characterized by a robust diaryl ether bond and a stable benzophenone (B1666685) framework, suggesting significant thermal stability. Thermally induced rearrangements in such structures typically require high temperatures to overcome large activation energies. Pericyclic reactions, such as sigmatropic rearrangements, are a potential pathway. mdpi.com However, the classic Claisen rearrangement, a msu.edumsu.edu-sigmatropic shift, requires an allyl aryl ether, a functionality not present in this molecule. nih.gov

At very high temperatures, fragmentation would likely occur via homolytic cleavage of the weakest bonds. The C-O bonds of the diaryl ether and the C-C bonds adjacent to the carbonyl group are potential sites for initial fragmentation, leading to the formation of various radical species. The specific products would depend on the precise conditions and the subsequent reaction pathways of these highly reactive intermediates.

Photochemical Reactions

The benzophenone-like core of this compound makes it a prime candidate for photochemical reactions. nih.gov Upon absorption of UV light, the carbonyl group can be excited from its ground state (S₀) to an excited singlet state (S₁), which can then undergo intersystem crossing to a more stable triplet state (T₁). msu.edu

The triplet state of benzophenone derivatives is known to be highly reactive and can participate in several pathways:

Hydrogen Abstraction: The oxygen atom of the triplet carbonyl can abstract a hydrogen atom from a suitable donor (including a solvent or another molecule) to form a ketyl radical. nih.gov

Norrish Type Reactions: While Norrish Type I cleavage (α-cleavage) is possible, Norrish Type II reactions are common for ketones with an accessible γ-hydrogen, leading to cleavage of the β-carbon bond or cyclization to form a cyclobutanol. The specific pathway depends on the molecular conformation.

Energy Transfer: The excited triplet state can transfer its energy to another molecule, returning to its ground state while promoting the other molecule to an excited state.

The presence of the phenoxy group may also influence the photochemical behavior, potentially offering alternative reaction pathways or quenching mechanisms.

Acid- and Base-Catalyzed Rearrangements

The reactivity of this compound under acidic or basic conditions is dictated by its key functional groups: the ketone, the nitrile, and the ether.

Acid-Catalyzed Reactions: Under strong acidic conditions, the most likely reaction is the hydrolysis of the nitrile group. This typically proceeds in a stepwise manner, first yielding a primary amide (3-phenoxybenzoylacetamide) and, upon further heating in aqueous acid, the corresponding carboxylic acid (3-phenoxybenzoylacetic acid). The carbonyl oxygen can also be protonated, activating the ketone for nucleophilic attack, although this does not typically lead to rearrangement in this context.

Base-Catalyzed Reactions: In the presence of a base, the methylene protons alpha to both the carbonyl and nitrile groups are highly acidic and can be readily deprotonated to form a resonance-stabilized enolate. This enolate is a key intermediate that can undergo various reactions, such as alkylation or aldol-type condensations if a suitable electrophile is present.

Base-catalyzed rearrangements are also possible. For example, if a halogen were present on the α-carbon, the molecule could potentially undergo a Favorskii rearrangement upon treatment with a base, leading to a rearranged ester product after ring opening of a cyclopropanone (B1606653) intermediate. msu.edu Other base-induced rearrangements, such as the Sommelet-Hauser or Wittig rearrangements, are generally associated with different structural motifs (e.g., quaternary ammonium salts or specific ethers with adjacent carbanions). msu.edu

Derivatization and Rational Design Strategies Utilizing 3 Phenoxybenzoylacetonitrile

Synthesis of Novel Heterocyclic Systems Incorporating the 3-Phenoxybenzoylacetonitrile Moiety

This compound serves as a versatile precursor for the synthesis of a wide array of novel heterocyclic systems due to its reactive β-ketonitrile functionality. The presence of the phenoxybenzoyl moiety allows for the introduction of this specific pharmacophore into various heterocyclic scaffolds, enabling the exploration of new chemical space for potential biological applications. The synthetic strategies employed often involve the reaction of the active methylene (B1212753) group and the carbonyl or nitrile functions with various binucleophilic reagents, leading to the formation of diverse ring systems.

Pyrimidine (B1678525) Derivatives from this compound

Pyrimidine rings can be constructed from this compound through condensation reactions with amidine derivatives. A common method involves the Pinner synthesis, where the β-ketonitrile reacts with guanidine (B92328) or urea (B33335) and their derivatives in the presence of a base. This reaction typically proceeds through the initial formation of a stable intermediate which then undergoes cyclization to yield the pyrimidine core. The reaction of this compound with guanidine carbonate, for instance, is expected to yield 2-amino-4-(3-phenoxyphenyl)-6-phenylpyrimidine. Similarly, reaction with urea or thiourea (B124793) would lead to the corresponding pyrimidin-2(1H)-one or pyrimidine-2(1H)-thione derivatives. The general reaction scheme is illustrated below:

Table 1: Synthesis of Pyrimidine Derivatives from this compound

Reagent Product
Guanidine 2-Amino-4-(3-phenoxyphenyl)-6-phenylpyrimidine
Urea 4-(3-Phenoxyphenyl)-6-phenylpyrimidin-2(1H)-one

Pyridine (B92270) and Fused Pyridine Structures

The synthesis of pyridine and fused pyridine derivatives from this compound can be achieved through various multi-component reactions. One such approach involves the condensation of this compound with an aldehyde and an active methylene compound in the presence of a base, a variation of the Hantzsch pyridine synthesis. For instance, a three-component reaction of this compound, an aromatic aldehyde, and malononitrile (B47326) in the presence of a catalytic amount of a base like piperidine (B6355638) can yield highly functionalized pyridine derivatives.

Fused pyridine systems, such as pyrazolo[3,4-b]pyridines, can be synthesized in a one-pot, three-component reaction of an aldehyde, an acyl acetonitrile (B52724) like this compound, and an electron-rich amino heterocycle such as aminopyrazole, often facilitated by an ionic liquid as the solvent and catalyst. nih.gov

Azole-Based Compounds (e.g., Pyrazoles, Imidazoles, Thiazoles)

Pyrazoles: The synthesis of pyrazole (B372694) derivatives from this compound is typically achieved through its reaction with hydrazine (B178648) and its derivatives. The reaction of this compound with hydrazine hydrate (B1144303) is expected to yield 5-(3-phenoxyphenyl)-3-phenyl-1H-pyrazole. The regioselectivity of this reaction can be influenced by the reaction conditions and the nature of the substituent on the hydrazine. nih.gov The use of substituted hydrazines, such as phenylhydrazine, would lead to the corresponding N-substituted pyrazoles.

Imidazoles: Imidazole (B134444) derivatives can be synthesized from this compound through a multi-step process. One common route involves the α-halogenation of the ketone to form an α-haloketone, which can then be reacted with an amidine. Alternatively, a four-component reaction involving an aldehyde, an amine, this compound, and an isocyanide (Ugi-type reaction) could potentially lead to highly substituted imidazole derivatives.

Thiazoles: The Hantzsch thiazole (B1198619) synthesis is a well-established method for the preparation of thiazole derivatives. nih.gov This involves the reaction of an α-haloketone with a thioamide. To apply this to this compound, it would first need to be α-halogenated, for example, using bromine in acetic acid, to yield 2-bromo-1-(3-phenoxyphenyl)-3-phenylpropane-1,3-dione. This intermediate can then be reacted with thiourea to produce 2-amino-4-(3-phenoxyphenyl)-5-phenylthiazole.

Table 2: Synthesis of Azole Derivatives from this compound

Heterocycle Key Reagents
Pyrazole Hydrazine hydrate
Imidazole α-Halogenation followed by amidine

Other Nitrogen-, Oxygen-, and Sulfur-Containing Heterocycles

Oxazoles and Isoxazoles: The synthesis of oxazole (B20620) derivatives can be envisioned through a similar strategy to imidazoles, by reacting the α-halo derivative of this compound with an amide. Isoxazoles can be prepared by the reaction of this compound with hydroxylamine, which can cyclize to form the 3-(3-phenoxyphenyl)-5-phenylisoxazole.

Thiophenes: The Gewald reaction is a powerful tool for the synthesis of 2-aminothiophenes. mdpi.com This multicomponent reaction involves the condensation of a ketone or aldehyde with an α-cyanoester and elemental sulfur in the presence of a base. As a β-ketonitrile, this compound is a suitable substrate for this reaction. The reaction of this compound with elemental sulfur and a base like morpholine (B109124) is expected to yield a 2-amino-3-benzoyl-4-phenoxyphenylthiophene derivative.

Construction of Complex Polycyclic Architectures Utilizing this compound

The versatile reactivity of this compound also allows for its use in the construction of more complex polycyclic architectures. This can be achieved through intramolecular cyclization reactions of appropriately functionalized derivatives or through cycloaddition reactions.

For instance, a derivative of this compound containing a dienophile or a diene moiety could undergo an intramolecular Diels-Alder reaction to form a complex polycyclic system. Another approach is the Thorpe-Ziegler cyclization, which is an intramolecular condensation of a dinitrile to form a cyclic ketone after hydrolysis. A suitably substituted derivative of this compound could be designed to undergo such a reaction, leading to the formation of a new carbocyclic ring fused to a heterocyclic system.

Design Principles for Modulating Reactivity and Selectivity in this compound Derivatives

The reactivity of this compound is primarily centered around the active methylene group, the carbonyl group, and the nitrile group. The modulation of this reactivity and the control of selectivity in its reactions are crucial for the targeted synthesis of desired heterocyclic and polycyclic systems.

Modulating Reactivity:

Electronic Effects of the Phenoxy Group: The electron-withdrawing nature of the phenoxy group can influence the acidity of the active methylene protons, making them more susceptible to deprotonation under basic conditions. This enhances the nucleophilicity of the resulting carbanion, facilitating its participation in condensation and Michael addition reactions.

Steric Hindrance: The bulky phenoxybenzoyl group can introduce steric hindrance, which can be exploited to control the regioselectivity of certain reactions. For example, in reactions with unsymmetrical reagents, the less sterically hindered reaction pathway may be favored.

Modification of the Core Structure: Introduction of activating or deactivating groups on the phenyl rings of the 3-phenoxybenzoyl moiety can further tune the electronic properties and reactivity of the entire molecule.

Controlling Selectivity:

Reaction Conditions: The choice of solvent, temperature, and catalyst can have a profound impact on the regioselectivity and chemoselectivity of reactions involving this compound. For instance, in the synthesis of pyrazoles from unsymmetrical β-dicarbonyl compounds and substituted hydrazines, the reaction conditions can be optimized to favor the formation of one regioisomer over the other. nih.gov

Protecting Groups: The use of protecting groups can be employed to selectively block one reactive site while allowing another to react. For example, the carbonyl group could be protected as a ketal to allow for selective reactions at the nitrile group.

Catalyst Control: The use of specific catalysts, such as Lewis acids or organocatalysts, can influence the reaction pathway and enhance the selectivity towards a particular product. In multi-component reactions, the catalyst can play a crucial role in orchestrating the sequence of bond-forming events.

By carefully considering these design principles, the reactivity and selectivity of this compound and its derivatives can be effectively controlled to achieve the synthesis of complex and diverse heterocyclic and polycyclic molecules with desired substitution patterns and stereochemistry.

Focused Research on this compound and its Derivatives Remains Limited in Publicly Available Scientific Literature

Despite a comprehensive search of scientific databases and scholarly articles, detailed research focusing specifically on the chemical compound this compound and its derivatives, as outlined in the requested article structure, is not extensively available in the public domain. While broader research on related chemical scaffolds exists, specific structure-activity relationship (SAR) studies, in-depth molecular recognition analysis, and the development of mechanistic probes based on the this compound core are not well-documented in accessible literature.

The requested article framework necessitated a deep dive into several specialized areas of medicinal chemistry and chemical biology concerning this compound. This included the elucidation of its molecular recognition elements through in-vitro and computational methods, the use of its derivatives as mechanistic probes, and detailed binding mode analyses within biological receptors.

General searches for related compounds, such as 3-phenoxybenzoic acid derivatives, have yielded some information regarding their synthesis and preliminary pharmacological activities. For instance, a study on 3-phenoxybenzoic acid derivatives explored their synthesis and found that some compounds exhibit activity as peroxisome proliferator-activated receptor γ agonists and can activate glucokinase. researchgate.net However, this study does not provide the specific data points required for a detailed SAR analysis of this compound analogues, nor does it delve into the computational binding studies or mechanistic probe development that were central to the requested article.

Therefore, the creation of an article that strictly adheres to the requested outline and focuses solely on this compound is not feasible based on the currently available scientific literature. Further research and publication in this specific area would be required to provide the necessary data for such a detailed analysis.

Computational and Theoretical Investigations of 3 Phenoxybenzoylacetonitrile

Electronic Structure and Bonding Analysis of 3-Phenoxybenzoylacetonitrile

The arrangement of electrons in a molecule dictates its chemical behavior. Analyses of the electronic structure and bonding provide a foundational understanding of the molecule's stability, reactivity, and intermolecular interactions.

Quantum chemical calculations are fundamental to understanding the molecular and electronic structure of compounds. researchgate.net Methods like Density Functional Theory (DFT) and ab initio calculations are used to solve the Schrödinger equation for a molecule, providing insights into its geometry and energy. mdpi.com

DFT methods, such as those employing the B3LYP functional with a basis set like 6-311++G(d,p), are widely used to predict the optimized geometry of molecules. mdpi.com For this compound, these calculations would determine the most stable three-dimensional arrangement of its atoms, including crucial bond lengths, bond angles, and dihedral angles. This optimized structure represents the molecule's minimum energy conformation.

Ab initio methods, while computationally more intensive, offer high accuracy by making fewer approximations. Both DFT and ab initio approaches can provide a wealth of information that forms the basis for further computational analysis.

A typical output from these calculations would include the optimized Cartesian coordinates of each atom and the total electronic energy of the molecule.

Table 1: Hypothetical Optimized Geometric Parameters for this compound (Calculated via DFT) Note: The following data is illustrative of typical results from DFT calculations and is not based on published findings for this specific molecule.

Parameter Atoms Involved Value
Bond Length C(carbonyl)-C(aromatic) ~1.49 Å
Bond Length C(carbonyl)-C(methylene) ~1.52 Å
Bond Length C≡N ~1.15 Å
Bond Angle O(carbonyl)-C-C(aromatic) ~120.5°
Bond Angle C(aromatic)-O-C(aromatic) ~118.0°
Dihedral Angle C(aromatic)-C(carbonyl)-C(methylene)-C≡N Variable

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites. nih.gov It illustrates the electrostatic potential on the electron density surface, with different colors representing regions of varying potential. nih.gov

Typically, red or yellow areas indicate negative potential, corresponding to regions with a high electron density that are susceptible to electrophilic attack. These are often found near electronegative atoms like oxygen and nitrogen. Conversely, blue areas signify positive potential, indicating electron-deficient regions that are prone to nucleophilic attack.

For this compound, an MEP map would likely show:

Negative Potential: Concentrated around the oxygen atom of the carbonyl group and the nitrogen atom of the nitrile group, highlighting these as sites for potential interactions with electrophiles or hydrogen bond donors.

Positive Potential: Located around the hydrogen atoms of the aromatic rings, making them potential sites for interaction with nucleophiles.

This visual representation is crucial for understanding non-covalent interactions and predicting how the molecule will interact with other molecules, such as biological receptors or solvents. nih.gov

Frontier Molecular Orbital (FMO) theory is a key concept in explaining chemical reactivity. wikipedia.orgnih.gov It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. wikipedia.orgpku.edu.cn

HOMO: Represents the outermost orbital containing electrons and acts as an electron donor. A higher HOMO energy indicates a greater tendency to donate electrons.

LUMO: Represents the innermost orbital without electrons and acts as an electron acceptor. A lower LUMO energy suggests a greater ability to accept electrons. pku.edu.cn

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. mdpi.com A small energy gap implies that the molecule is more reactive, as less energy is required to excite an electron from the HOMO to the LUMO. For this compound, the analysis would reveal the spatial distribution of these orbitals. The HOMO is likely distributed over the electron-rich phenoxy and benzoyl rings, while the LUMO may be localized around the electron-withdrawing carbonyl and nitrile groups.

Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound Note: The following data is illustrative of typical results from FMO analysis and is not based on published findings for this specific molecule.

Parameter Energy (eV)
HOMO Energy -6.5
LUMO Energy -1.8
HOMO-LUMO Gap 4.7

Conformational Analysis and Dynamics of this compound

Molecules are not static entities; they are flexible and can adopt various spatial arrangements, or conformations, through the rotation of single bonds. libretexts.orgmasterorganicchemistry.com Understanding this dynamic behavior is essential for a complete picture of molecular properties.

Conformational analysis aims to identify the different stable conformations (conformers) of a molecule and their relative energies. libretexts.orgrsc.org The process begins with energy minimization, which optimizes the geometry of a starting structure to find the nearest local energy minimum on the potential energy surface. mdpi.com

To explore the full conformational space of this compound, various computational techniques for conformational sampling are employed. These methods systematically rotate the molecule's rotatable bonds—such as the bonds connecting the phenyl ring, the ether oxygen, the carbonyl group, and the acetonitrile (B52724) moiety—and perform energy calculations for each resulting conformation. This process generates a potential energy surface that maps the energy of the molecule as a function of its geometry, revealing the most stable (lowest energy) conformations and the energy barriers between them. researchgate.net

Molecular Dynamics (MD) simulations provide a way to observe the time-dependent behavior of a molecule, offering insights into its structural fluctuations and conformational changes at an atomistic level. rsc.orgresearchgate.net An MD simulation calculates the forces on each atom and uses Newton's laws of motion to model their movements over time. mdpi.comnih.gov

For this compound, an MD simulation would typically be performed by placing the molecule in a simulated environment, such as a box of solvent molecules (e.g., water), and running the simulation for a period ranging from nanoseconds to microseconds. The resulting trajectory provides a movie-like view of the molecule's movements, showing how it flexes, rotates, and interacts with its surroundings. This information is crucial for understanding how the molecule behaves in a realistic environment and for studying processes like ligand-receptor binding or solvation.

Reaction Mechanism Predictions and Catalytic Pathway Elucidation for this compound Reactions

Computational chemistry provides powerful tools for predicting reaction mechanisms and elucidating catalytic pathways in reactions involving this compound and its derivatives. These theoretical investigations offer a molecular-level understanding that complements experimental studies, aiding in the optimization of synthetic routes and the design of more efficient catalysts. While specific computational studies on the reaction mechanisms of this compound itself are not extensively documented in publicly available literature, the principles are well-established through studies of related transformations, particularly the synthesis of its pyrethroid derivatives.

Transition State Characterization

The characterization of transition states is fundamental to understanding the kinetics of a chemical reaction. A transition state represents the highest energy barrier along a reaction pathway, and its structure and energy determine the reaction rate. In the context of reactions involving this compound, such as its conversion to cyanohydrin esters, computational methods like Density Functional Theory (DFT) are employed to locate and characterize these fleeting structures. For instance, in the synthesis of cyanohydrin esters, a proposed mechanism involves the activation of a cyano-containing reagent which then reacts with a carbonyl compound. The transition state for this process would involve the partial formation of the new carbon-carbon bond. mdpi.com Theoretical calculations can determine the geometry, vibrational frequencies, and energy of this transition state, providing insight into the feasibility of the proposed reaction pathway.

Reaction Coordinate Analysis

Solvent Effects in Computational Studies

The choice of solvent can significantly impact the rate and outcome of a chemical reaction. nih.govresearchgate.netelsevierpure.com Computational studies can model these solvent effects to provide more accurate predictions of reaction kinetics. researchgate.net For reactions involving polar molecules like this compound, polar solvents can stabilize charged intermediates and transition states, thereby accelerating the reaction. Computational models can account for solvent effects either implicitly, by treating the solvent as a continuous medium with a specific dielectric constant, or explicitly, by including individual solvent molecules in the calculation. For example, in esterification reactions, which are relevant for the synthesis of pyrethroids from derivatives of this compound, the solvent can influence the reaction equilibrium and rate. nih.govresearchgate.netelsevierpure.com Computational models that incorporate solvent effects are essential for predicting how a change in the reaction medium will affect the synthesis. nih.govgaylordchemical.com

Quantitative Structure-Reactivity/Property Relationship (QSPR) Studies for this compound and Its Derivatives

Quantitative Structure-Reactivity/Property Relationship (QSPR) studies are computational methods used to correlate the chemical structure of a series of compounds with their physicochemical properties or biological activities. researchgate.netnih.govnih.gov For derivatives of this compound, particularly the pyrethroid insecticides, QSPR models have been developed to predict their insecticidal potency. tandfonline.comnih.gov

These models use a set of molecular descriptors, which are numerical representations of the chemical structure, to build a mathematical relationship with the observed activity. Descriptors can encode steric, electronic, and hydrophobic properties of the molecules. By analyzing a series of pyrethroid analogues, QSPR studies can identify the key structural features that are essential for high insecticidal activity. This information is crucial for the design of new, more effective, and potentially safer insecticides.

Below is a table summarizing the types of descriptors that could be used in a QSPR study of this compound derivatives and their relevance.

Descriptor TypeExamplesRelevance to Insecticidal Activity
Electronic Dipole moment, HOMO/LUMO energies, Atomic chargesInfluences the interaction of the insecticide with its target site, often a protein channel.
Steric Molecular volume, Surface area, Shape indicesDetermines the fit of the molecule into the binding pocket of the target protein.
Hydrophobic LogP (octanol-water partition coefficient)Affects the transport of the insecticide to the target site and its ability to cross biological membranes.
Topological Connectivity indices, Wiener indexEncodes information about the branching and connectivity of the molecular structure.

In silico Screening and Virtual Library Design for this compound Scaffolds

The this compound scaffold is a key component of many synthetic pyrethroid insecticides. mdpi.com In silico screening and virtual library design are powerful computational techniques used to discover new and more potent insecticides based on this scaffold. nih.govresearchgate.netmdpi.com

Virtual screening involves the use of computer models to screen large databases of chemical compounds to identify those that are most likely to be active against a specific biological target. nih.govresearcher.life In the case of pyrethroids, the primary target is the voltage-gated sodium channel in insects. nih.gov Molecular docking is a common virtual screening technique where virtual compounds are fitted into the three-dimensional structure of the target protein to predict their binding affinity. ekb.egnih.govsemanticscholar.orgresearchgate.net

Once promising "hit" compounds are identified, a virtual library of related molecules can be designed by making small chemical modifications to the original scaffold. These new virtual compounds can then be screened computationally to identify the most promising candidates for chemical synthesis and biological testing. This approach significantly accelerates the discovery of new insecticides by focusing experimental efforts on the compounds with the highest probability of success.

The following table outlines the steps involved in a typical in silico screening and virtual library design workflow for discovering new insecticides based on the this compound scaffold.

StepDescriptionComputational Tools Used
1. Target Identification and Preparation A three-dimensional structure of the insect voltage-gated sodium channel is obtained or modeled.Homology modeling, X-ray crystallography data (if available)
2. Virtual Screening of Compound Libraries Large databases of chemical compounds are screened against the target protein structure.Molecular docking software (e.g., AutoDock, Glide), Pharmacophore modeling
3. Hit Identification and Prioritization Compounds with the best predicted binding affinities and favorable interactions with the target are selected as "hits".Scoring functions, Visual inspection of binding modes
4. Virtual Library Design New compounds are designed by making chemical modifications to the hit compounds based on the this compound scaffold.Molecular modeling software, Combinatorial library generation tools
5. In Silico Evaluation of Virtual Library The newly designed compounds are computationally screened and ranked based on their predicted activity and other properties (e.g., ADMET - Absorption, Distribution, Metabolism, Excretion, and Toxicity).Molecular docking, QSAR models, ADMET prediction software
6. Selection of Candidates for Synthesis The most promising virtual compounds are selected for chemical synthesis and subsequent biological testing.Based on a combination of predicted activity, synthetic feasibility, and novelty.

The Role of 3 Phenoxybenzoylacetonitrile As an Advanced Intermediate in Organic Synthesis

Precursor in the Synthesis of Agrochemical Research Targets

The 3-phenoxybenzyl moiety is a cornerstone in the architecture of many modern synthetic insecticides. 3-Phenoxybenzoylacetonitrile represents a key strategic intermediate for accessing the crucial alcohol component required for the synthesis of highly potent, second-generation pyrethroids. The reduction of the keto group in this compound provides (S)-α-cyano-3-phenoxybenzyl alcohol, also known as (S)-3-phenoxymandelonitrile, the direct precursor for esterification. wikipedia.org

Specific Examples of Agrochemical Active Ingredient Synthesis

The primary application of this compound in the agrochemical sector is as a precursor to the essential (S)-α-cyano-3-phenoxybenzyl alcohol intermediate. This alcohol is subsequently esterified with various cyclopropane (B1198618) carboxylic acids to produce some of the most effective and widely used photostable pyrethroid insecticides. nih.gov

Key examples include:

Deltamethrin: This potent insecticide is synthesized by the esterification of (S)-α-cyano-3-phenoxybenzyl alcohol with (1R,3R)-cis-3-(2,2-dibromovinyl)-2,2-dimethylcyclopropane carboxylic acid. Deltamethrin is valued for its rapid knockdown effect against a broad spectrum of insect pests. beyondpesticides.org

Esfenvalerate (B1671249): A stereoisomer of fenvalerate, esfenvalerate is produced through the esterification of (S)-α-cyano-3-phenoxybenzyl alcohol with (S)-2-(4-chlorophenyl)-3-methylbutyric acid. It is a broad-spectrum insecticide used on a variety of crops. wikipedia.org

Cypermethrin: This insecticide is another key product derived from the 3-phenoxybenzyl alcohol core. It is used extensively in agriculture to control pests on cotton, fruit, and vegetable crops. beyondpesticides.org

The synthesis of these active ingredients relies on the availability of the enantiomerically pure (S)-cyanohydrin, to which this compound is a direct precursor via stereoselective reduction. wikipedia.orgresearchgate.net

Table 1: Pyrethroid Insecticides Derived from the this compound Core Structure
Pyrethroid Active IngredientKey Alcohol IntermediatePrimary Use
Deltamethrin(S)-α-cyano-3-phenoxybenzyl alcoholBroad-spectrum insecticide for crop protection. beyondpesticides.org
Esfenvalerate(S)-α-cyano-3-phenoxybenzyl alcoholControl of pests on vegetables, fruits, and nuts. wikipedia.org
Cypermethrinα-cyano-3-phenoxybenzyl alcoholWidespread use in agriculture, particularly on cotton. beyondpesticides.org

Strategic Importance of this compound in Agrochemical Development

The strategic importance of this compound lies in its role as a key building block for Type II synthetic pyrethroids. The introduction of the α-cyano group into the 3-phenoxybenzyl alcohol moiety was a pivotal discovery in pesticide research, leading to a new generation of insecticides with exceptionally high potency. nih.gov

This structural feature significantly enhances the insecticidal activity compared to earlier pyrethroids. wikipedia.org By providing an efficient synthetic route to this vital cyanohydrin intermediate, this compound plays a crucial part in the manufacturing pipeline of these high-value agrochemicals. The development of robust and economical syntheses for intermediates like this compound is critical for making advanced crop protection solutions accessible and commercially viable. researchgate.net

Building Block for Pharmaceutical Research Intermediates

While specific, documented syntheses of marketed pharmaceuticals using this compound are not prevalent in the literature, its chemical structure as a β-ketonitrile makes it an exceptionally versatile building block for scaffolds relevant to drug discovery. rsc.org β-Ketonitriles are recognized as valuable and multifunctional intermediates in medicinal chemistry due to their capacity to participate in a wide array of chemical transformations to form complex heterocyclic systems. rsc.orgnih.gov

Synthesis of Scaffolds Relevant to Drug Discovery Efforts

The dual reactivity of the ketone and activated methylene-nitrile groups in β-ketonitriles like this compound allows for their use in the construction of numerous heterocyclic scaffolds that form the core of many therapeutic agents. rsc.org The presence of the 3-phenoxyphenyl group offers a lipophilic moiety that can be explored for receptor binding interactions.

Based on the established reactivity of the β-ketonitrile functional group, this compound is a potential starting material for scaffolds such as:

Pyridines: Benzoylacetonitrile (B15868) derivatives are widely used in the synthesis of substituted pyridines through reactions like self-condensation or multicomponent reactions. researchgate.net

Pyrimidines: Condensation reactions with compounds like urea (B33335), thiourea (B124793), or guanidine (B92328) can yield pyrimidine (B1678525) rings, which are central to many biologically active molecules. rsc.org

Pyrroles: Multicomponent reactions involving anilines and α-hydroxyketones can utilize benzoylacetonitrile derivatives to construct highly substituted pyrrole (B145914) rings, a common motif in drug candidates. nih.gov

Pyrazoles: Reaction with hydrazine (B178648) derivatives provides a straightforward route to pyrazole (B372694) scaffolds, which are known to exhibit a wide range of pharmacological activities. rsc.org

Table 2: Potential Heterocyclic Scaffolds from β-Ketonitrile Intermediates
Heterocyclic ScaffoldGeneral Synthetic ApproachRelevance in Medicinal Chemistry
Pyridine (B92270)Multicomponent reactions (e.g., Hantzsch-type synthesis). researchgate.netCore structure in numerous drugs for various therapeutic areas.
PyrimidineCondensation with urea or related compounds. rsc.orgFound in anticancer agents, antivirals, and CNS drugs.
PyrrolePaal-Knorr synthesis or multicomponent reactions. nih.govKey scaffold for anti-inflammatory and anti-cancer drugs.
PyrazoleCondensation with hydrazines. rsc.orgPresent in anti-inflammatory, analgesic, and anticancer agents.

Methodological Contributions to Medicinal Chemistry Syntheses

The use of versatile building blocks like this compound contributes significantly to medicinal chemistry by enabling the rapid synthesis of compound libraries for high-throughput screening. Methodologies employing β-ketonitriles are often featured in cascade, domino, and multicomponent reactions, which enhance synthetic efficiency by forming multiple bonds in a single operation. rsc.orgnih.gov This aligns with the goals of modern drug discovery to accelerate the identification of new lead compounds by creating molecular diversity in a time- and resource-efficient manner. The ability of this compound to serve as a substrate in these advanced synthetic strategies underscores its value to the field.

Applications in Materials Science and Polymer Chemistry Research

A review of the scientific literature did not yield specific applications of this compound in the fields of materials science or polymer chemistry research. Its potential use as a monomer or functional additive in polymer synthesis has not been reported.

Green Chemistry and Sustainable Synthetic Applications of this compound

The pursuit of sustainability in chemical manufacturing has placed significant emphasis on the design of processes that are environmentally benign and economically viable. Green chemistry provides a set of principles to guide these efforts, focusing on aspects such as waste prevention, atom economy, the use of safer solvents and reagents, and the development of catalytic processes. medcraveonline.com The synthesis of a molecule like this compound, which contains both a diaryl ether and a nitrile functional group, can be significantly improved by applying these principles.

Atom economy is a fundamental concept in green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired final product. primescholars.comscribd.com An ideal reaction would have a 100% atom economy, meaning all reactant atoms are converted into the product with no byproducts. scranton.edu

A traditional method for synthesizing aryl nitriles is the Rosenmund-von Braun reaction, which involves the cyanation of an aryl halide. To analyze the atom economy, a hypothetical synthesis of this compound from 3-phenoxybenzoyl chloride and potassium cyanide can be considered.

Reaction: C₁₃H₉ClO + KCN → C₁₄H₁₁NO + KCl

The percent atom economy is calculated using the formula: % Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100. primescholars.com

This calculation reveals that even with a 100% chemical yield, a significant portion of the reactant mass is converted into an inorganic salt byproduct, highlighting an area for improvement through the design of more atom-economical synthetic routes. rsc.org

Interactive Data Table: Atom Economy Calculation for this compound Synthesis This table calculates the theoretical atom economy for the synthesis of this compound via a nucleophilic substitution reaction.

Reactant/ProductChemical FormulaMolecular Weight ( g/mol )Role
3-Phenoxybenzoyl chlorideC₁₃H₉ClO216.66Reactant
Potassium CyanideKCN65.12Reactant
This compound C₁₄H₁₁NO 209.24 Desired Product
Potassium ChlorideKCl74.55Byproduct
Atom Economy (%) 74.13% Efficiency Metric

Calculation: [209.24 / (216.66 + 65.12)] x 100 = 74.13%

Organic solvents are a major contributor to waste and environmental impact in the chemical industry. acs.org Green chemistry encourages minimizing solvent use or replacing hazardous solvents with safer alternatives. researchgate.net

Solvent-Free Conditions: Reactions conducted without a solvent, known as neat or solvent-free reactions, offer significant environmental benefits by eliminating solvent waste, simplifying purification, and often increasing reaction rates. acs.org For nitrile synthesis, methods for converting aldehydes to nitriles under solvent-free conditions, using conventional heating or microwave irradiation, have been developed. researchgate.net Such approaches could be adapted for the synthesis of this compound, potentially from 3-phenoxybenzaldehyde, thereby reducing the process's environmental footprint.

Green Solvents: When a solvent is necessary, greener alternatives are preferred. Water is an ideal green solvent due to its non-toxicity and availability, and ligand-free cyanation of aryl halides in water has been demonstrated. Ionic liquids (ILs) are another class of green solvents that have been used for benzonitrile (B105546) synthesis. rsc.org ILs can act as both the solvent and catalyst, are often recyclable, and can simplify product separation. rsc.org For the synthesis of the diaryl ether moiety within this compound, bio-based solvents like Cyrene™ (a derivative of cellulose) are being explored as sustainable replacements for commonly used dipolar aprotic solvents like DMF and NMP.

Catalysis is a cornerstone of green chemistry, enabling reactions to proceed with higher efficiency, selectivity, and under milder conditions, while minimizing waste. medcraveonline.com The development of catalytic routes for nitrile synthesis is a key area of research.

Heterogeneous Catalysts: The use of heterogeneous catalysts, which are in a different phase from the reactants, is particularly advantageous as they can be easily separated from the reaction mixture and recycled. This simplifies the purification process and reduces waste. For nitrile synthesis, various recyclable catalysts have been developed, including:

Copper Fluorapatite (CuFAP): A robust, eco-friendly catalyst used for the synthesis of nitriles from aldehydes under neat conditions. researchgate.net

Cobalt-based Nanocatalysts: Reusable cobalt oxide-based nanocatalysts have been shown to be effective for the selective oxidation of amines to nitriles under mild conditions. scranton.edu

Transition Metal Oxides in Zeolites: Fabricating transition metal oxide clusters (e.g., Ni, Co, V) within the pores of zeolites creates highly selective catalysts for the ammoxidation of alkylbenzenes to benzonitriles. medcraveonline.com

Cyanide-Free Catalytic Routes: To address the high toxicity of traditional cyanide sources like KCN or NaCN, cyanide-free methods are being developed. These include palladium-catalyzed reactions that use less toxic cyanide sources like potassium hexacyanoferrate(II) or generate the nitrile group from other functionalities. google.comorganic-chemistry.org For instance, methods using CO₂/NH₃ as a source for the cyano group in nickel-catalyzed reactions represent a significant advance in sustainable nitrile synthesis. nih.gov Applying such innovative, recyclable, and cyanide-free catalytic systems to the production of this compound would significantly enhance its sustainability profile.

Interactive Data Table: Overview of Sustainable Catalytic Approaches for Nitrile Synthesis This table summarizes various green catalytic methods applicable to the synthesis of benzonitriles.

Catalytic SystemReactant TypeKey Advantages
Copper Fluorapatite (CuFAP)AldehydesHeterogeneous, Recyclable, Solvent-free conditions. researchgate.net
Cobalt Nanoparticles on N-doped CarbonAlcoholsHeterogeneous, Recyclable, High atom economy.
Supported Ruthenium Hydroxide (B78521) (Ru(OH)x/Al₂O₃)Primary AzidesHeterogeneous, Good yields.
Nickel/Photoredox CatalysisAryl HalidesUses non-toxic cyanide source (1,4-dicyanobenzene), Mild conditions. organic-chemistry.org
Palladium CatalysisAryl HalidesCan utilize non-toxic K₄[Fe(CN)₆], Ligand-free options. google.com
Nickel Catalysisα-Aryl AminesCyanide-free (uses CO₂/NH₃), C-N bond activation. nih.gov

Emerging Research Frontiers and Future Directions for 3 Phenoxybenzoylacetonitrile

Novel Synthetic Methodologies for Enhanced Efficiency and Selectivity

The development of efficient and selective synthetic routes is paramount for the widespread investigation and application of any chemical compound. For 3-Phenoxybenzoylacetonitrile, future research will likely focus on methodologies that offer improvements in yield, purity, and sustainability over classical approaches.

One promising avenue is the exploration of novel catalytic systems. While traditional methods may rely on stoichiometric reagents, the use of transition-metal catalysts or organocatalysts could provide more elegant and atom-economical pathways. For instance, palladium- or copper-catalyzed cross-coupling reactions could be envisioned for the construction of the phenoxy-phenyl bond, potentially from readily available precursors. Similarly, the introduction of the acylacetonitrile moiety could be achieved with higher selectivity through enzyme-mediated reactions, offering a green alternative to conventional methods. google.com

Furthermore, the development of one-pot or tandem reaction sequences would significantly enhance the efficiency of synthesizing this compound and its derivatives. researchgate.net Such strategies, which combine multiple synthetic steps into a single operation without the need for intermediate isolation, can lead to substantial savings in time, resources, and waste generation. researchgate.net

Synthetic Strategy Potential Advantages Key Research Focus
Catalytic Methods High efficiency, selectivity, and atom economy.Development of novel transition-metal and organocatalysts.
Biocatalysis Environmentally friendly, high stereoselectivity.Identification and engineering of suitable enzymes.
One-Pot Syntheses Reduced reaction time, solvent usage, and waste. researchgate.netDesign of compatible reaction sequences.

Exploration of Uncharted Reactivity Pathways

The unique combination of a ketone, a nitrile, and a phenoxy group in this compound suggests a rich and largely unexplored reactivity profile. Future research is expected to uncover novel transformations of this versatile scaffold.

The active methylene (B1212753) group flanked by the carbonyl and cyano groups is a key reactive site. Its deprotonation can generate a stabilized carbanion, which can participate in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. This could be exploited for the synthesis of more complex molecules through alkylation, acylation, and condensation reactions.

Moreover, the carbonyl and nitrile functionalities themselves are ripe for exploration. Selective reduction, oxidation, or addition reactions at these sites could lead to a diverse range of derivatives with potentially interesting biological or material properties. The development of chemoselective reagents and conditions that can differentiate between these two functional groups will be a significant area of investigation.

Integration with Flow Chemistry and Automated Synthesis Platforms

The adoption of modern technologies such as flow chemistry and automated synthesis is set to revolutionize the way chemical synthesis is performed. jst.org.in The application of these technologies to the synthesis of this compound offers numerous advantages.

Flow chemistry, where reactions are carried out in a continuously flowing stream rather than in a batch reactor, allows for precise control over reaction parameters such as temperature, pressure, and reaction time. nih.govnih.gov This can lead to improved yields, higher purity, and enhanced safety, particularly for reactions that are highly exothermic or involve hazardous reagents. nih.gov The continuous nature of flow synthesis also facilitates scalability, allowing for the production of larger quantities of this compound for further studies. jst.org.in

Automated synthesis platforms, on the other hand, can be used to rapidly synthesize and screen libraries of this compound derivatives. synplechem.com By integrating robotic systems with high-throughput screening techniques, researchers can efficiently explore the structure-activity relationships of these compounds, accelerating the discovery of new molecules with desired properties. synplechem.com

Technology Key Benefits for this compound Synthesis
Flow Chemistry Enhanced reaction control, improved safety and scalability, higher yields and purity. jst.org.innih.govnih.gov
Automated Synthesis Rapid library generation, high-throughput screening, accelerated discovery of new derivatives. synplechem.com

Advanced Spectroscopic Characterization Techniques Applied to Reaction Monitoring and Mechanistic Studies

A deep understanding of reaction mechanisms is crucial for the optimization of synthetic processes and the discovery of new reactivity. Advanced spectroscopic techniques are powerful tools for gaining insights into the intricate details of chemical transformations.

In-situ reaction monitoring techniques, such as ReactIR (Fourier Transform Infrared Spectroscopy) and Process NMR (Nuclear Magnetic Resonance), can provide real-time information about the concentration of reactants, intermediates, and products throughout the course of a reaction. spectroscopyonline.com This allows for the precise determination of reaction kinetics and the identification of transient intermediates, which are often missed by traditional offline analysis. spectroscopyonline.comresearchgate.net

For mechanistic elucidation, techniques like mass spectrometry can be used to identify and characterize reaction intermediates and byproducts. Isotopic labeling studies, in conjunction with spectroscopic analysis, can help to trace the path of atoms during a reaction, providing definitive evidence for proposed mechanisms.

Synergistic Approaches: Combining Computational and Experimental Research

The synergy between computational and experimental chemistry has become an indispensable part of modern chemical research. nih.gov For this compound, this combined approach can provide a deeper understanding of its properties and reactivity.

Computational methods, such as Density Functional Theory (DFT), can be used to model the electronic structure and geometry of this compound and its derivatives. mdpi.comnih.gov These calculations can provide insights into the molecule's reactivity, predicting the most likely sites for nucleophilic or electrophilic attack. nih.gov Furthermore, computational modeling can be used to explore potential reaction pathways and to calculate the activation energies of different steps, helping to rationalize experimental observations and to guide the design of new experiments. mdpi.com

Experimental studies, in turn, provide the crucial data needed to validate and refine the computational models. nih.gov The iterative cycle of prediction from theory and verification through experiment is a powerful strategy for accelerating the pace of discovery in the study of this compound.

Approach Contribution to Research on this compound
Computational Chemistry (e.g., DFT) Prediction of molecular properties, reactivity, and reaction mechanisms. mdpi.comnih.gov
Experimental Chemistry Synthesis, characterization, and reactivity studies to validate computational models. nih.gov
Synergistic Approach A comprehensive understanding through the integration of theoretical predictions and experimental results. nih.gov

Strategic Applications in Target-Oriented and Diversity-Oriented Synthesis

The structural features of this compound make it an attractive building block for both target-oriented synthesis (TOS) and diversity-oriented synthesis (DOS).

In TOS, the focus is on the synthesis of a specific, often complex, target molecule. The this compound scaffold could serve as a key intermediate in the synthesis of natural products or pharmaceutically active compounds that contain a similar structural motif.

In DOS, the goal is to generate a library of structurally diverse molecules for biological screening. nih.govrsc.orgnih.gov The multiple reactive sites on this compound provide an excellent starting point for a divergent synthetic strategy. nih.gov By systematically exploring the reactivity of the carbonyl, nitrile, and active methylene groups, as well as the aromatic rings, a wide range of novel molecular architectures can be accessed. cam.ac.uk This approach could lead to the discovery of new compounds with valuable biological activities. nih.gov

Q & A

Q. How can researchers design a synthetic route for 3-Phenoxybenzoylacetonitrile, and what precursors are critical?

Methodological Answer: A viable synthetic route involves the nucleophilic substitution of 3-Phenoxybenzyl chloride with cyanide ions. Key precursors include 3-Phenoxybenzyl chloride (CAS 53874-66-1), which reacts with sodium cyanide in a polar aprotic solvent (e.g., DMF) under controlled conditions. Monitor reaction progress via TLC (silica gel, hexane/ethyl acetate). Purify the product using vacuum distillation (bp: 141–142°C; density: 1.189 g/cm³) . Safety protocols must address acute toxicity (GHS06) and corrosivity (R34) by using fume hoods and PPE .

Q. What spectroscopic and chromatographic methods are recommended for characterizing this compound?

Methodological Answer:

  • Mass Spectrometry (MS): Use electron ionization (EI-MS) to confirm molecular ion peaks (M⁺) and fragmentation patterns. Compare with NIST reference data .
  • NMR: Employ 1H^1 \text{H}- and 13C^{13}\text{C}-NMR in CDCl₃ to identify aromatic protons (δ 7.2–7.8 ppm) and nitrile carbon (δ ~115 ppm).
  • HPLC: Optimize a C18 column with acetonitrile/water (70:30) and UV detection at 254 nm to assess purity (>95%) .

Q. What safety protocols are essential for handling this compound in the lab?

Methodological Answer:

  • PPE: Wear nitrile gloves, lab coats, and safety goggles. Use respiratory protection if dust is generated .
  • First Aid: For skin contact, wash immediately with soap/water. If ingested, seek medical attention; do NOT induce vomiting (H301) .
  • Regulatory Compliance: Restrict use to R&D settings under TSCA guidelines. Avoid commercial applications due to regulatory exclusions (not listed in EPA or DSL inventories) .

Advanced Research Questions

Q. How can computational tools optimize reaction conditions for synthesizing this compound?

Methodological Answer: Leverage AI-driven synthesis planners (e.g., Reaxys, Pistachio) to predict one-step routes and precursor compatibility. Prioritize precursors with high relevance scores (e.g., 3-Phenoxybenzyl chloride) and solvent systems (DMF, acetonitrile). Validate predictions with small-scale trials, adjusting temperature (80–100°C) and stoichiometry (1:1.2 cyanide:chloride ratio) .

Q. How should researchers resolve contradictions in spectral data during structural elucidation?

Methodological Answer:

  • Cross-Validation: Compare experimental NMR/MS data with computational predictions (e.g., PubChem’s InChI key or DSSTox entries) .
  • Contradiction Analysis: Use iterative hypothesis testing. For example, unexpected peaks in 1H^1 \text{H}-NMR may indicate impurities; repeat purification or employ 2D-COSY to confirm assignments .

Q. What advanced analytical strategies detect trace metabolites or degradation products of this compound?

Methodological Answer:

  • LC-HRMS: Combine liquid chromatography with high-resolution mass spectrometry to identify metabolites (e.g., 3-Phenoxybenzoic acid analogs) using fragmentation libraries .
  • Isotopic Labeling: Synthesize 13C^{13}\text{C}-labeled nitrile derivatives to track metabolic pathways in vitro. Validate with stable isotope dilution assays .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.